Cas no 1896329-00-2 (2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid)

2-Hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with a hydroxyacetic acid moiety. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The compound's rigid tetrahydronaphthalene scaffold enhances stereochemical control, while the carboxylic acid and hydroxyl groups offer functional handles for further derivatization. Its balanced hydrophilicity and lipophilicity make it suitable for applications in medicinal chemistry, such as drug design targeting central nervous system (CNS) receptors. The compound’s stability under standard conditions further supports its utility in research and industrial processes.
2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid structure
1896329-00-2 structure
Product Name:2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid
CAS No:1896329-00-2
MF:C12H14O3
MW:206.237763881683
CID:6011735
PubChem ID:117294604
Update Time:2025-08-02

2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid
    • EN300-1816810
    • 1896329-00-2
    • Inchi: 1S/C12H14O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11,13H,1-2,4,6H2,(H,14,15)
    • InChI Key: CYGYAENAXMQSGV-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1=CC=CC2CCCCC=21

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

2-Hydroxy-2-(5,6,7,8-Tetrahydronaphthalen-1-yl)Acetic Acid (CAS No. 1896329-00-2)

The compound 2-Hydroxy-2-(5,6,7,8-Tetrahydronaphthalen-1-yl)Acetic Acid, identified by the CAS registry number 1896329-00-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the family of tetralin derivatives, which are known for their unique electronic properties and versatile reactivity. The molecule consists of a naphthalene ring system partially hydrogenated to form a tetralin structure, appended with a hydroxyl group and an acetic acid moiety at the 1-position of the tetralin ring.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalytic hydrogenation or oxidation techniques to achieve the desired stereochemistry and functional group placement. Recent advancements in asymmetric catalysis have enabled the selective formation of enantiomerically enriched versions of this compound, which are highly valuable in drug discovery and development.

From a structural perspective, the molecule's hydroxyl group plays a critical role in its reactivity and solubility properties. The acetic acid moiety further enhances its ability to participate in various chemical transformations, such as esterification or amidation reactions. These functional groups make the compound an attractive candidate for use as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. For instance, researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory and antioxidant properties. The tetralin framework has been shown to exhibit significant binding affinity towards various protein targets, making it a promising lead compound for drug design.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Ongoing research is focused on optimizing its photovoltaic performance through modifications to its molecular structure.

The environmental impact of this compound is another area of active investigation. Researchers are exploring its biodegradation pathways and assessing its potential toxicity to aquatic organisms. These studies are crucial for ensuring that the compound can be safely used and disposed of in industrial settings.

In summary, 2-Hydroxy-2-(5,6,7,8-Tetrahydronaphthalen-1-yl)Acetic Acid (CAS No. 1896329-00-2) is a versatile organic molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in chemical synthesis and materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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